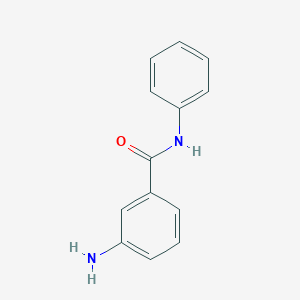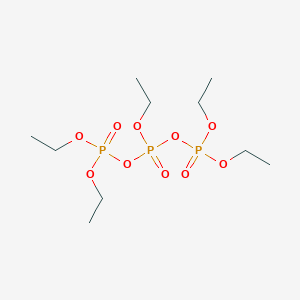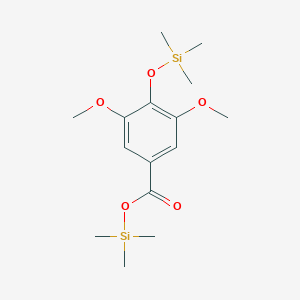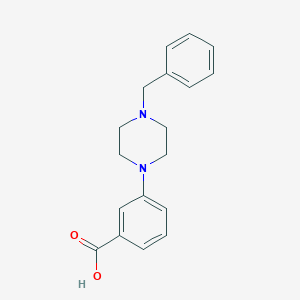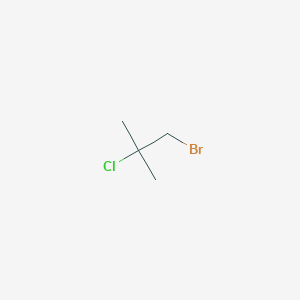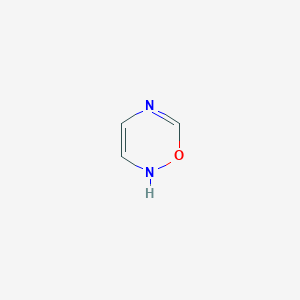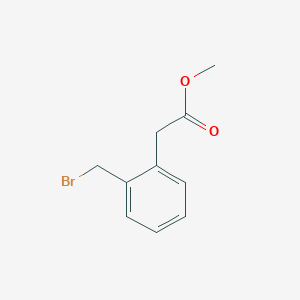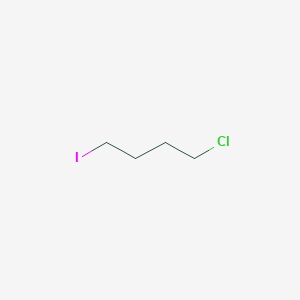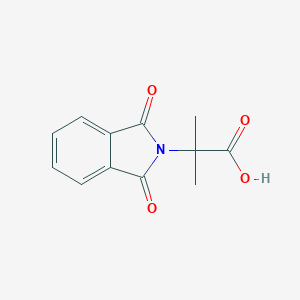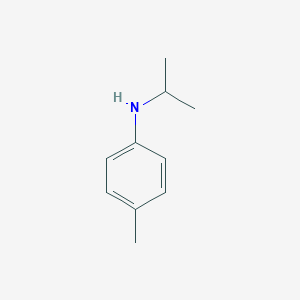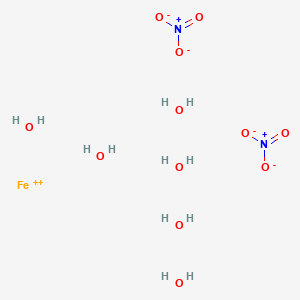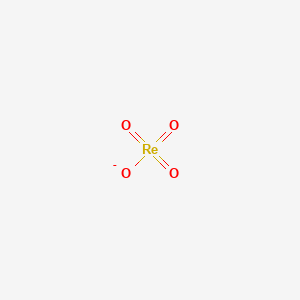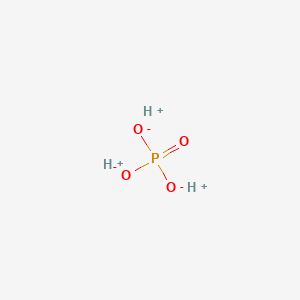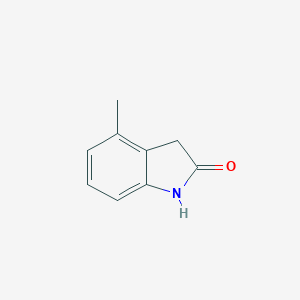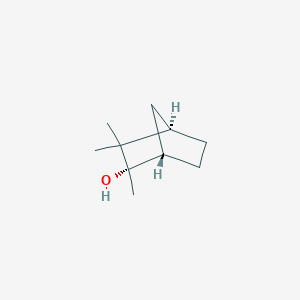
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, commonly known as Endo-Tricyclo[5.2.1.0(2,6)]decan-3-ol or TCD alcohol, is a bicyclic alcohol compound that has been extensively studied for its unique properties. It is a colorless, crystalline solid that is soluble in water and organic solvents. 2.1)-2-heptanol.
Wirkmechanismus
The mechanism of action of Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol is not fully understood, but it is believed to act as a modulator of GABA receptors in the brain. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and other physiological processes. Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol is thought to enhance the activity of GABA receptors, leading to anxiolytic and sedative effects.
Biochemische Und Physiologische Effekte
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has been shown to have a range of biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, making it a potential treatment for anxiety disorders and insomnia. It has also been shown to have anticonvulsant and antispasmodic effects, suggesting it may have therapeutic potential for epilepsy and other neurological conditions. Additionally, it has been investigated for its potential as a treatment for alcohol withdrawal syndrome and as an analgesic.
Vorteile Und Einschränkungen Für Laborexperimente
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it safe for use in animal studies. However, there are also some limitations to its use. It has low water solubility, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol. One area of interest is its potential as a treatment for neurological and psychiatric disorders. Further studies are needed to fully understand its mechanism of action and to evaluate its efficacy and safety in humans. Additionally, it may have potential as a drug delivery agent or as a building block for the synthesis of chiral compounds. Further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol involves the reaction of 2,5-norbornadiene with ethyl vinyl ether in the presence of a catalyst such as palladium on carbon or platinum oxide. The reaction proceeds through a series of steps, including the formation of a bicyclic intermediate, which undergoes hydrogenation to yield the final product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has been extensively studied for its applications in various scientific fields. It is commonly used as a chiral auxiliary in organic synthesis, as it can be easily converted into a range of chiral compounds. It has also been used as a solvent in the pharmaceutical industry and as a flavoring agent in the food industry. Additionally, it has been investigated for its potential as a drug delivery agent and as a treatment for various diseases.
Eigenschaften
CAS-Nummer |
13429-57-7 |
|---|---|
Produktname |
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97per cent |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-8(6-7)10(9,3)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |
InChI-Schlüssel |
PXRCIOIWVGAZEP-WEDXCCLWSA-N |
Isomerische SMILES |
C[C@@]1([C@H]2CC[C@H](C2)C1(C)C)O |
SMILES |
CC1(C2CCC(C2)C1(C)O)C |
Kanonische SMILES |
CC1(C2CCC(C2)C1(C)O)C |
Synonyme |
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97% |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



